Fura-PE3/AM
Overview
Description
Fura-PE3/AM is a fluorescent calcium indicator dye used to measure intracellular calcium levels. It is a derivative of Fura-2, designed to be more resistant to leakage from cells. This compound is particularly useful in biological research for monitoring calcium signaling, which is crucial in various physiological processes.
Mechanism of Action
Target of Action
Fura-PE3/AM is primarily targeted towards calcium ions (Ca2+) in the cell . It is a leak-resistant fluorescent calcium indicator dye , which means it is designed to bind to calcium ions and emit fluorescence. This allows researchers to visualize and measure the concentration of calcium ions in cells.
Mode of Action
This compound operates by binding to calcium ions within the cell . When the dye binds to calcium ions, it undergoes a change in its molecular structure that results in the emission of fluorescence . The intensity of this fluorescence is directly proportional to the concentration of calcium ions present, allowing for the quantification of intracellular calcium levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway . Calcium ions play a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth . By providing a means to visualize and measure calcium concentrations, this compound allows researchers to study the role of calcium in these processes and how disruptions in calcium homeostasis may contribute to disease .
Pharmacokinetics
As a cell-permeable compound, it can be assumed that this compound is capable of being absorbed by cells and distributed throughout the intracellular environment where it can bind to calcium ions . Following its use, the compound would likely be metabolized and eventually excreted by the cell .
Result of Action
The primary result of this compound’s action is the generation of a fluorescent signal that corresponds to the concentration of calcium ions in the cell . This allows researchers to monitor changes in intracellular calcium levels in real-time, providing valuable insights into the role of calcium in cellular processes and the pathogenesis of diseases associated with disrupted calcium homeostasis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the intensity of the fluorescent signal generated by the dye can be affected by the pH of the cellular environment, the presence of other ions, and the temperature . Furthermore, the dye’s ability to accurately measure calcium concentrations can be influenced by the presence of other fluorescent compounds, which could potentially interfere with the measurement of the dye’s fluorescence .
Biochemical Analysis
Biochemical Properties
Fura-PE3/AM interacts with calcium ions, making it a valuable tool for measuring cellular calcium concentrations . The compound’s spectral properties are similar to its parent compound, Fura-PE3 . It is used in biochemistry to measure cellular calcium concentrations by fluorescence .
Cellular Effects
This compound has been used to monitor histamine-stimulated calcium mobilization in human umbilical vein endothelial cells . It has also been used to study the effects of dapagliflozin against oxidative stress . The compound’s ability to measure intracellular calcium concentrations allows researchers to study its effects on various types of cells and cellular processes .
Molecular Mechanism
This compound works by crossing cell membranes and being hydrolyzed by non-specific esterases, which traps the indicator in the cytosol . It then interacts with calcium ions, changing its fluorescence properties and allowing researchers to measure cellular calcium concentrations .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. For example, it has been used to monitor histamine-stimulated calcium mobilization in human umbilical vein endothelial cells
Dosage Effects in Animal Models
It has been used in various studies to measure cellular calcium concentrations, providing valuable insights into cellular processes .
Metabolic Pathways
This compound is involved in the measurement of cellular calcium concentrations, a crucial aspect of many metabolic pathways
Transport and Distribution
This compound is transported into cells via its acetoxymethyl (AM) ester form, which allows it to cross cell membranes . Once inside the cell, the acetoxymethyl groups are removed by cellular esterases, trapping the indicator in the cytosol .
Subcellular Localization
Once inside the cell, this compound is trapped in the cytosol . This allows it to interact with intracellular calcium ions, changing its fluorescence properties and enabling the measurement of cellular calcium concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fura-PE3/AM is synthesized through a series of chemical reactions involving the modification of the parent compound, Fura-2. The synthesis typically involves the introduction of acetoxymethyl (AM) ester groups to enhance cell permeability. The reaction conditions often include the use of organic solvents like dimethyl sulfoxide (DMSO) and protective groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in specialized facilities equipped to handle complex organic synthesis and purification processes.
Chemical Reactions Analysis
Types of Reactions
Fura-PE3/AM primarily undergoes hydrolysis reactions once inside the cell. The acetoxymethyl ester groups are hydrolyzed by intracellular esterases, releasing the active form of the dye. This hydrolysis is crucial for trapping the dye within the cytosol, allowing it to bind to calcium ions.
Common Reagents and Conditions
Hydrolysis: The hydrolysis of acetoxymethyl ester groups is facilitated by intracellular esterases.
Solvents: Dimethyl sulfoxide (DMSO) is commonly used to dissolve this compound for cell loading.
Major Products
The major product of the hydrolysis reaction is the active form of Fura-PE3, which can bind to calcium ions and emit fluorescence upon excitation.
Scientific Research Applications
Fura-PE3/AM is widely used in scientific research due to its ability to measure real-time variations in intracellular calcium levels. Some of its applications include:
Chemistry: Used in studies involving calcium ion interactions and signaling pathways.
Biology: Employed in cell biology to monitor calcium dynamics in various cell types, including neurons and muscle cells.
Medicine: Utilized in pharmacological research to study the effects of drugs on calcium signaling.
Industry: Applied in the development of diagnostic tools and assays for calcium-related disorders.
Comparison with Similar Compounds
Fura-PE3/AM is similar to other calcium indicator dyes like Fura-2 and Fura-2 LR/AM. it has enhanced cell retention properties due to its resistance to leakage. This makes it more suitable for long-term calcium imaging studies.
Similar Compounds
Fura-2: The parent compound, widely used for calcium imaging but with higher leakage rates.
Fura-2 LR/AM: A leakage-resistant derivative of Fura-2, similar to this compound but with slightly different spectral properties.
This compound stands out due to its improved retention within cells, making it a valuable tool for researchers studying calcium signaling over extended periods.
Properties
IUPAC Name |
acetyloxymethyl 2-[5-[2-[5-[3-[4-[2-(acetyloxymethoxy)-2-oxoethyl]piperazin-1-yl]-3-oxopropyl]-2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H63N5O29/c1-33(61)76-27-82-49(68)22-57-11-13-58(14-12-57)48(67)10-8-39-7-9-41(59(23-50(69)83-28-77-34(2)62)24-51(70)84-29-78-35(3)63)44(17-39)74-15-16-75-45-18-40-19-46(54-56-21-47(89-54)55(73)87-32-81-38(6)66)88-43(40)20-42(45)60(25-52(71)85-30-79-36(4)64)26-53(72)86-31-80-37(5)65/h7,9,17-21H,8,10-16,22-32H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAZNAYDEAJZHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN1CCN(CC1)C(=O)CCC2=CC(=C(C=C2)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC3=C(C=C4C(=C3)C=C(O4)C5=NC=C(O5)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H63N5O29 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583191 | |
Record name | (Acetyloxy)methyl 2-[5-(2-{5-[3-(4-{2-[(acetyloxy)methoxy]-2-oxoethyl}piperazin-1-yl)-3-oxopropyl]-2-(bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)phenoxy}ethoxy)-6-(bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1258.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172890-84-5 | |
Record name | (Acetyloxy)methyl 2-[5-(2-{5-[3-(4-{2-[(acetyloxy)methoxy]-2-oxoethyl}piperazin-1-yl)-3-oxopropyl]-2-(bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)phenoxy}ethoxy)-6-(bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Fura-PE3/AM is a cell-permeant acetoxymethyl ester derivative of Fura-PE3. Once inside the cell, cellular esterases cleave the AM groups, trapping the membrane-impermeant Fura-PE3 within the cytoplasm [, , ]. Fura-PE3 binds free calcium ions (Ca2+), leading to a change in its fluorescence properties that can be measured to determine intracellular calcium concentration ([Ca2+]i) [, , , ]. This allows researchers to study the dynamics of calcium signaling in various cellular processes.
ANone: While specific details like the molecular formula and weight might be found in manufacturer datasheets, the scientific papers provided do not delve into the precise structural characterization of this compound. The focus remains on its application as a Ca2+ indicator and the biological insights gained from its use.
A: this compound demonstrates robust performance in various cell types and experimental conditions [, , , ]. It has been successfully used in different cell lines, including bovine tracheal smooth muscle cells [], human proximal tubular cells [], and mouse gastric smooth muscle [], highlighting its broad applicability. Information on specific storage and handling conditions for optimal stability is typically available from manufacturers.
A: this compound itself doesn't possess catalytic properties. It functions as a fluorescent indicator, specifically designed to bind free Ca2+ with high affinity and selectivity [, , , ]. This selective binding triggers a change in its fluorescence properties, enabling the measurement of [Ca2+]i changes in response to various stimuli.
ANone: The provided research papers primarily focus on utilizing this compound as an experimental tool to investigate biological processes involving Ca2+ signaling. They do not delve into computational chemistry or modeling aspects related to the compound.
ANone: The provided research articles primarily employ this compound as a tool to study calcium signaling and do not explore SAR studies related to its structure, activity, or selectivity.
ANone: Specific details regarding the stability and formulation of this compound under various conditions are not extensively discussed in the provided research papers. Such information is typically available in manufacturer datasheets and product information.
ANone: The provided research papers focus on the scientific applications of this compound and do not delve into the specifics of SHE regulations. Researchers using this compound should consult relevant safety data sheets and follow appropriate laboratory safety protocols.
A: The provided research primarily utilizes this compound in in vitro cell culture models to study calcium signaling [, , , ]. While the papers do not specifically address its PK/PD properties, they highlight its effectiveness in monitoring intracellular calcium dynamics in response to various stimuli.
ANone: The provided research papers focus on the application of this compound as a calcium indicator and do not discuss any resistance mechanisms or cross-resistance related to its use.
ANone: The research primarily focuses on the scientific applications of this compound and does not provide detailed information on its toxicology and safety profile. Researchers should consult the relevant safety data sheets for comprehensive information.
A: The research papers predominantly employ fluorescence microscopy and calcium imaging techniques to monitor the changes in Fura-PE3 fluorescence upon binding to intracellular Ca2+ [, , , ]. These techniques allow researchers to visualize and quantify real-time changes in [Ca2+]i within cells.
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